molecular formula C12H12N4OS B11742008 3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea

3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea

Cat. No.: B11742008
M. Wt: 260.32 g/mol
InChI Key: MVVFYVDUEKTAKN-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea is a complex organic compound that features a furan ring, a pyridine ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea typically involves the reaction of furan-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyridine rings can interact with aromatic residues in the enzyme’s active site, while the thiourea group can form hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea is unique due to its combination of a furan ring, a pyridine ring, and a thiourea group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(pyridin-3-ylmethylideneamino)thiourea

InChI

InChI=1S/C12H12N4OS/c18-12(14-9-11-4-2-6-17-11)16-15-8-10-3-1-5-13-7-10/h1-8H,9H2,(H2,14,16,18)

InChI Key

MVVFYVDUEKTAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=S)NCC2=CC=CO2

Origin of Product

United States

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